molecular formula C16H17ClN2O B5369334 N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea

N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea

Cat. No.: B5369334
M. Wt: 288.77 g/mol
InChI Key: XWLDYQKCSFIVLP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(2-ethylphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of both chlorobenzyl and ethylphenyl groups in its structure suggests potential unique properties and reactivity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-2-13-5-3-4-6-15(13)19-16(20)18-11-12-7-9-14(17)10-8-12/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLDYQKCSFIVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(2-ethylphenyl)urea typically involves the reaction of 4-chlorobenzylamine with 2-ethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under reflux conditions. The reaction can be represented as follows:

4-chlorobenzylamine+2-ethylphenyl isocyanateN-(4-chlorobenzyl)-N’-(2-ethylphenyl)urea\text{4-chlorobenzylamine} + \text{2-ethylphenyl isocyanate} \rightarrow \text{N-(4-chlorobenzyl)-N'-(2-ethylphenyl)urea} 4-chlorobenzylamine+2-ethylphenyl isocyanate→N-(4-chlorobenzyl)-N’-(2-ethylphenyl)urea

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorobenzyl)-N’-(2-ethylphenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts or additives might be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with higher oxidation states, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-chlorobenzyl)-N’-(2-ethylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-(2-methylphenyl)urea
  • N-(4-chlorobenzyl)-N’-(2-propylphenyl)urea
  • N-(4-chlorobenzyl)-N’-(2-isopropylphenyl)urea

Uniqueness

N-(4-chlorobenzyl)-N’-(2-ethylphenyl)urea is unique due to the specific combination of chlorobenzyl and ethylphenyl groups, which may impart distinct chemical and physical properties compared to its analogs

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